

Application Note: Quantification of Ajugose in Plant Extracts by HPLC

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Compound of Interest

Compound Name: Ajugose

Cat. No.: B3029061

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Introduction

Ajugose is a hexasaccharide belonging to the raffinose family of oligosaccharides (RFOs). It is composed of two α -D-galactose units, one D-glucose unit, and one D-fructose unit. Found in various plant species, particularly in the seeds of legumes and roots of some Lamiaceae family members, **ajugose** is of interest to researchers for its potential physiological effects and as a chemotaxonomic marker. High-Performance Liquid Chromatography (HPLC) is a robust and reliable analytical technique for the quantification of **ajugose** in complex plant extracts. This application note provides a detailed protocol for the extraction and quantification of **ajugose** from plant materials using HPLC with Refractive Index Detection (RID).

Experimental Protocols

Sample Preparation: Extraction of Ajugose from Plant Material

This protocol outlines the extraction of soluble sugars, including **ajugose**, from plant tissues.

Materials:

- Plant sample (e.g., seeds, roots), dried and finely ground
- Ethanol (80%, v/v)

- Deionized water
- Centrifuge
- 0.45 µm syringe filters

Procedure:

- Weigh approximately 1.0 g of the dried, ground plant material into a centrifuge tube.
- Add 20 mL of 80% ethanol to the tube.
- Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
- Place the tube in a water bath at 80°C for 30 minutes, with occasional vortexing, to facilitate extraction.
- Allow the mixture to cool to room temperature.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction process (steps 2-7) on the pellet with another 20 mL of 80% ethanol to ensure complete extraction of soluble sugars.
- Combine the supernatants from both extractions.
- Evaporate the ethanol from the combined supernatant under reduced pressure or a stream of nitrogen.
- Re-dissolve the dried extract in a known volume of deionized water (e.g., 5 mL).
- Filter the aqueous extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Method for Ajugose Quantification

This method is optimized for the separation and quantification of **ajugose** and other oligosaccharides.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	Refractive Index Detector (RID)
Column	Spherisorb NH ₂ column (5 µm, 4.6 x 250 mm) or equivalent amino--based column ^[1]
Mobile Phase	Acetonitrile:Water (70:30, v/v), isocratic ^[1]
Flow Rate	1.0 mL/min ^[1]
Column Temperature	35°C
Injection Volume	20 µL
Run Time	Approximately 20 minutes ^[1]

Standard Preparation:

- Prepare a stock solution of **ajugose** standard in deionized water at a concentration of 1 mg/mL.
- From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of **ajugose** in the plant extracts (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).

Quantification: Construct a calibration curve by plotting the peak area of the **ajugose** standard against its concentration. Determine the concentration of **ajugose** in the plant extracts by interpolating their peak areas on the calibration curve.

Method Validation

To ensure the reliability of the analytical method, it is essential to perform method validation. The following parameters should be assessed:

Parameter	Description	Typical Acceptance Criteria
Linearity	<p>The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standard solutions of different concentrations.</p>	Correlation coefficient (r^2) > 0.99[2]
Limit of Detection (LOD)	<p>The lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.</p>	Typically calculated as $3.3 \times$ (standard deviation of the response / slope of the calibration curve).
Limit of Quantification (LOQ)	<p>The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.</p>	Typically calculated as $10 \times$ (standard deviation of the response / slope of the calibration curve).
Precision	<p>The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at both intra-day and inter-day levels.</p>	Relative Standard Deviation (RSD) < 5%.
Accuracy (Recovery)	<p>The closeness of the test results obtained by the method to the true value. Assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery.</p>	Recovery between 80% and 120%.

Data Presentation

The following table summarizes the reported quantities of **ajugose** in various plant extracts determined by HPLC.

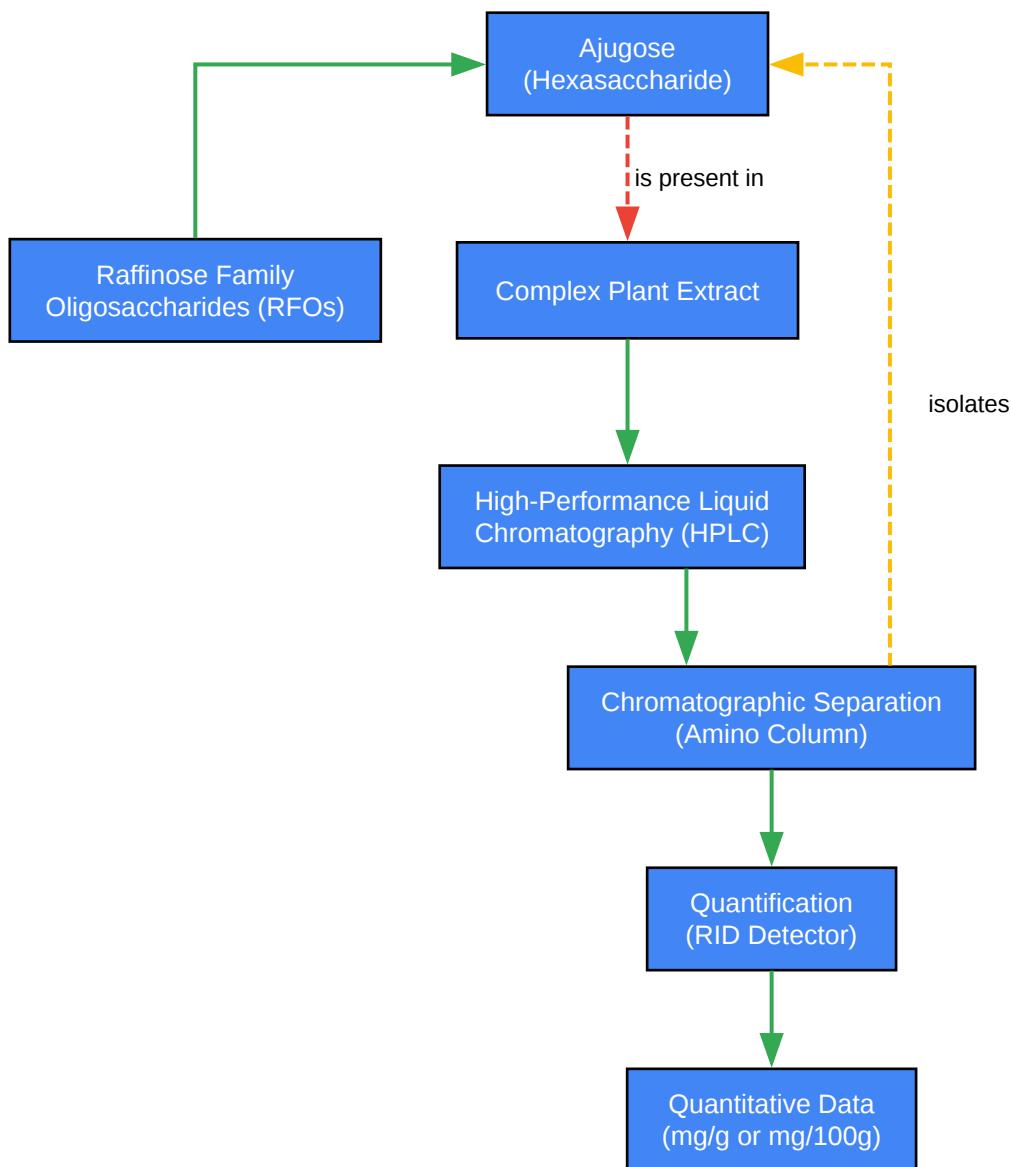
Plant Species	Plant Part	Ajugose Content	Reference
Vigna umbellata (Ricebean)	Seeds	0.27 - 8.82 mg/100g	[1]
Vigna mungo (Black gram)	Seeds	Trace quantities	[3]
Lycopus lucidus	Roots	118.6 mg/g	[1]
Lupinus spp. (Lupin)	Seeds	Present, amounts vary by species	[3]

Visualizations



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Caption: Experimental workflow for the quantification of **ajugose** in plant extracts.

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Caption: Logical relationship of **ajugose** analysis by HPLC.

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